Cas no 2034467-70-2 (8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline)

8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline is a sulfonamide-based quinoline derivative with potential applications in medicinal chemistry and drug development. Its structure features a quinoline core functionalized with a sulfonylpiperidine moiety, enhancing its binding affinity and selectivity toward biological targets. The phenylmethanesulfonyl group contributes to improved pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound is particularly valuable in the design of enzyme inhibitors or receptor modulators due to its dual sulfonyl groups, which facilitate strong interactions with active sites. Its synthetic versatility allows for further derivatization, making it a useful intermediate in the development of novel therapeutic agents.
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline structure
2034467-70-2 structure
Product name:8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
CAS No:2034467-70-2
MF:C21H22N2O4S2
MW:430.540382862091
CID:5750765
PubChem ID:119105577

8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline Chemical and Physical Properties

Names and Identifiers

    • 8-((4-(benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline
    • 2034467-70-2
    • 8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
    • F6561-5714
    • 8-(4-benzylsulfonylpiperidin-1-yl)sulfonylquinoline
    • AKOS026699399
    • Inchi: 1S/C21H22N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)19-11-14-23(15-12-19)29(26,27)20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2
    • InChI Key: MSVRIEMMLQGNNV-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(C1CCN(CC1)S(C1=CC=CC2=CC=CN=C12)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 430.10209953g/mol
  • Monoisotopic Mass: 430.10209953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 743
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 2.8

8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-5714-5μmol
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-5714-15mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
15mg
$89.0 2023-09-08
Life Chemicals
F6561-5714-1mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
1mg
$54.0 2023-09-08
Life Chemicals
F6561-5714-5mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
5mg
$69.0 2023-09-08
Life Chemicals
F6561-5714-30mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
30mg
$119.0 2023-09-08
Life Chemicals
F6561-5714-40mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
40mg
$140.0 2023-09-08
Life Chemicals
F6561-5714-2mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
2mg
$59.0 2023-09-08
Life Chemicals
F6561-5714-75mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
75mg
$208.0 2023-09-08
Life Chemicals
F6561-5714-25mg
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
25mg
$109.0 2023-09-08
Life Chemicals
F6561-5714-20μmol
8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline
2034467-70-2
20μmol
$79.0 2023-09-08

Additional information on 8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline

8-[(4-Phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline: A Comprehensive Overview

The compound 8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline, with CAS number 2034467-70-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a quinoline core substituted with a sulfonyl group attached to a piperidine ring. The piperidine moiety itself is further substituted with a phenylmethanesulfonyl group, adding to the molecule's structural complexity and potential functional versatility.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutics targeting specific cellular pathways. The quinoline backbone is well-known for its ability to interact with various biological targets, including protein kinases and ion channels. The sulfonyl groups present in the molecule are known to enhance bioavailability and stability, making this compound a promising candidate for further pharmacological investigation.

In terms of synthesis, researchers have employed a variety of methodologies to construct this intricate molecule. One notable approach involves the use of microwave-assisted synthesis, which has proven to be highly efficient in forming the critical sulfonyl bonds. This method not only reduces reaction time but also enhances the overall yield, making it a preferred choice for large-scale production.

The physical and chemical properties of 8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into the molecule's stability, solubility, and reactivity under various conditions. For instance, the compound exhibits remarkable thermal stability, which is crucial for its application in high-temperature environments or during prolonged storage.

From an applications perspective, this compound has shown potential in several areas. In the field of materials science, it has been explored as a component in advanced polymers and coatings due to its ability to impart enhanced mechanical properties. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices.

Recent research has also focused on the biological activity of 8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. This finding has sparked interest in further exploring its potential as a therapeutic agent for neuroprotective applications.

In conclusion, 8-[(4-phenylmethanesulfonylpiperidin-1-yl)sulfonyl]quinoline represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with its favorable chemical properties and promising biological activity, positions it as a key player in future research and development efforts.

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